2-cyano-N-((6-(furan-3-yl)pyridin-3-yl)methyl)benzenesulfonamide

Description

Properties

IUPAC Name |

2-cyano-N-[[6-(furan-3-yl)pyridin-3-yl]methyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N3O3S/c18-9-14-3-1-2-4-17(14)24(21,22)20-11-13-5-6-16(19-10-13)15-7-8-23-12-15/h1-8,10,12,20H,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPUVVKKZFUHLEF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C#N)S(=O)(=O)NCC2=CN=C(C=C2)C3=COC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Mode of Action

Compounds with similar structures have been used in suzuki–miyaura coupling reactions, which involve the formation of carbon-carbon bonds via a palladium-catalyzed process. This might suggest that the compound could interact with its targets through similar mechanisms, but this is purely speculative without further information.

Biochemical Pathways

The suzuki–miyaura coupling reaction, which similar compounds are involved in, is a key process in organic synthesis. This reaction could potentially affect various biochemical pathways depending on the specific targets of the compound.

Biological Activity

2-Cyano-N-((6-(furan-3-yl)pyridin-3-yl)methyl)benzenesulfonamide is a sulfonamide derivative that has garnered interest due to its potential biological activities. This compound, characterized by its unique structural features including a furan ring and a pyridine moiety, is being explored for its therapeutic applications, particularly in the fields of antimicrobial and anticancer research.

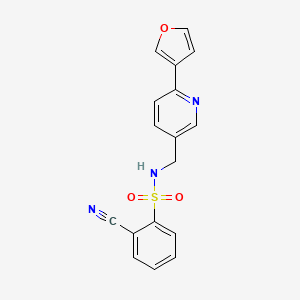

Chemical Structure

The compound's chemical structure can be represented as follows:

This structure highlights the presence of the cyano group, which is known to enhance biological activity in various compounds.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

- Antimicrobial Activity : The compound has shown efficacy against various bacterial strains, with minimum inhibitory concentration (MIC) values indicating its potential as an antimicrobial agent.

- Anticancer Properties : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

Antimicrobial Activity

A study evaluating the antimicrobial properties of various sulfonamide derivatives, including this compound, revealed promising results:

| Bacterial Strain | MIC (µM) |

|---|---|

| Staphylococcus aureus | 5.64 |

| Escherichia coli | 8.33 |

| Pseudomonas aeruginosa | 13.40 |

| Enterococcus faecalis | 11.29 |

These results indicate that the compound possesses moderate to strong activity against both Gram-positive and Gram-negative bacteria, suggesting its potential use in treating bacterial infections.

Anticancer Activity

In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines. The proposed mechanism involves:

- Inhibition of Proliferation : The compound disrupts cell cycle progression, leading to reduced cell viability.

- Induction of Apoptosis : Activation of caspase pathways has been observed, indicating that the compound triggers programmed cell death in malignant cells.

Case Studies

- Study on Antimicrobial Efficacy : A recent investigation assessed the effectiveness of several sulfonamide derivatives against common pathogens. The results indicated that this compound had superior activity compared to traditional antibiotics, highlighting its potential as a novel therapeutic agent.

- Cancer Cell Line Testing : In a controlled laboratory setting, this compound was tested against various cancer cell lines, including breast and colon cancer cells. The findings demonstrated a significant reduction in cell viability at concentrations as low as 10 µM, with detailed analysis revealing alterations in mitochondrial membrane potential and increased levels of reactive oxygen species (ROS).

Comparison with Similar Compounds

Data Tables

Table 1: Structural Comparison of Key Features

| Feature | Target Compound | Analog 1 | Analog 2 |

|---|---|---|---|

| Core Structure | Benzenesulfonamide | Benzenesulfonamide | Pyrrolo-pyridazine |

| Electron-Modifying Group | 2-cyano (-CN) | 4-methoxy (-OCH₃) | Trifluoromethyl (-CF₃) |

| Side Chain | Furan-pyridinylmethyl | Styrylquinolinyl | Dichlorophenyl-CF₃-pyridine |

Research Findings and Implications

- Electron Effects: The cyano group in the target compound may improve binding to electrophilic enzyme pockets compared to methoxy or CF₃ analogs, as seen in sulfonamide-based inhibitors .

- Synthetic Feasibility : The target’s synthesis is likely more straightforward than Analog 2’s multi-step process, aligning with Analog 1’s methodology .

Q & A

Q. What are the optimal synthesis conditions for 2-cyano-N-((6-(furan-3-yl)pyridin-3-yl)methyl)benzenesulfonamide to maximize yield and purity?

- Methodological Answer : Synthesis typically involves multi-step reactions, including coupling the pyridinylmethylamine intermediate with a sulfonylated benzoyl chloride derivative. Key parameters include:

- Solvents : Polar aprotic solvents like DMF or acetonitrile improve reactant solubility and reaction rates .

- Temperature : Controlled heating (60–80°C) minimizes side reactions during sulfonamide bond formation .

- Catalysts : Use of triethylamine or DMAP (4-dimethylaminopyridine) enhances nucleophilicity in acylation steps .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity (>95%) .

Q. How can structural characterization of this compound be performed to confirm its identity?

- Methodological Answer :

- Spectroscopy :

- ¹H/¹³C NMR : Assign peaks for furan (δ 7.2–7.5 ppm), pyridine (δ 8.1–8.5 ppm), and sulfonamide (δ 3.8–4.2 ppm for –SO₂NH–) .

- IR : Confirm sulfonamide (S=O stretch at 1150–1350 cm⁻¹) and cyano groups (C≡N stretch at 2200–2260 cm⁻¹) .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion [M+H]⁺ and fragments .

- HPLC : Reverse-phase C18 columns (e.g., 70:30 methanol/water) assess purity and stability .

Q. What in vitro assays are recommended for preliminary evaluation of biological activity?

- Methodological Answer :

- Antimicrobial Testing : Broth microdilution (MIC assays) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungal strains (e.g., C. albicans) .

- Antiparasitic Screening : Anti-leishmanial activity via MTT assay on Leishmania donovani promastigotes .

- Enzyme Inhibition : Fluorometric assays targeting dihydrofolate reductase (DHFR) or carbonic anhydrase, given sulfonamide’s known role in folate pathway disruption .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve this compound’s potency?

- Methodological Answer :

- Substituent Modification : Replace the furan-3-yl group with thiophene or pyrrole rings to assess electronic effects on bioactivity .

- Positional Isomerism : Synthesize analogs with cyano groups at the 3- or 4-position of the benzene ring to evaluate steric impacts .

- Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding affinities to DHFR or cytochrome P450 targets .

Q. What experimental approaches resolve contradictions in solubility versus bioactivity data?

- Methodological Answer :

- Solubility Enhancement : Co-solvent systems (e.g., PEG-400/water) or nanoformulation (liposomes) improve aqueous solubility without altering activity .

- Metabolic Stability : Liver microsome assays (human/rat) identify if poor bioavailability masks in vitro potency .

- Counter-Screening : Test analogs against off-target kinases (e.g., JAK2, EGFR) to rule out nonspecific effects .

Q. How can enzyme interaction mechanisms be elucidated for this sulfonamide derivative?

- Methodological Answer :

- Biophysical Techniques :

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to DHFR .

- X-ray Crystallography : Resolve 3D structures of compound-enzyme complexes (e.g., PDB deposition) .

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔG, ΔH) of binding .

- Mutagenesis Studies : Engineer DHFR mutants (e.g., Phe31 → Ala) to identify critical binding residues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.